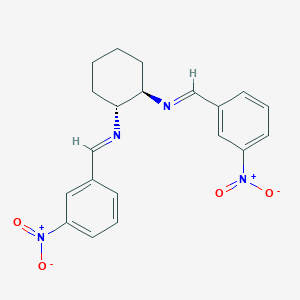
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine, also known as NBC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a Schiff base derivative of 1,2-cyclohexanediamine, which is synthesized by the reaction of 3-nitrobenzaldehyde with 1,2-cyclohexanediamine. NBC has been extensively studied for its pharmacological, biochemical, and physiological properties.
Wirkmechanismus
The mechanism of action of N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release. N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine in lab experiments is its ability to inhibit enzyme activity, which can be useful in studying the role of enzymes in various biological processes. However, one of the limitations of using N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine is its potential toxicity, which can affect the viability of cells and tissues.
Zukünftige Richtungen
There are several future directions for the study of N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential applications in nanotechnology, and the exploration of its environmental applications. Additionally, further studies are needed to fully understand the mechanism of action of N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine and its potential toxicity.
Synthesemethoden
The synthesis of N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine involves the reaction of 3-nitrobenzaldehyde with 1,2-cyclohexanediamine in the presence of a catalyst. The reaction proceeds through a condensation reaction between the aldehyde group of 3-nitrobenzaldehyde and the amine group of 1,2-cyclohexanediamine. The resulting Schiff base derivative is purified by recrystallization to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been shown to exhibit anticancer, antimicrobial, and antiviral properties. In material science, N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been used as a fluorescent probe for the detection of metal ions. In environmental science, N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been used as a sensor for the detection of toxic pollutants.
Eigenschaften
CAS-Nummer |
821785-58-4 |
|---|---|
Produktname |
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine |
Molekularformel |
C20H20N4O4 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
1-(3-nitrophenyl)-N-[(1R,2R)-2-[(3-nitrophenyl)methylideneamino]cyclohexyl]methanimine |
InChI |
InChI=1S/C20H20N4O4/c25-23(26)17-7-3-5-15(11-17)13-21-19-9-1-2-10-20(19)22-14-16-6-4-8-18(12-16)24(27)28/h3-8,11-14,19-20H,1-2,9-10H2/t19-,20-/m1/s1 |
InChI-Schlüssel |
BUVWLXJOISQWFF-WOJBJXKFSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])N=CC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
C1CCC(C(C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CCC(C(C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B287986.png)
![4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287987.png)
![4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287988.png)
![4-Bromo-2-[3-(3-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287989.png)
![4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287990.png)
![4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287991.png)
![4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B287993.png)
![4-Bromo-2-[3-(2-chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287994.png)
![4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B287995.png)
![4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287996.png)
![4-Bromo-2-[3-(2,3-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288001.png)
![6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B288002.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288004.png)
![3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288008.png)